molecular formula C₃₅H₄₀O₁₂ B1140896 Ethynyl Estradiol 17-Acetate 3-(2',3',4'-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester CAS No. 242130-33-2

Ethynyl Estradiol 17-Acetate 3-(2',3',4'-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester

Cat. No.: B1140896
CAS No.: 242130-33-2
M. Wt: 654.7
Attention: For research use only. Not for human or veterinary use.
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Description

Ethynyl Estradiol 17-Acetate 3-(2',3',4'-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₃₅H₄₀O₁₂ and its molecular weight is 654.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

The compound exhibits remarkable efficacy in combatting hormone-responsive cancers . Its multifaceted mechanism inhibits tumor growth and curtails metastasis , likely through its interaction with estrogen receptors. By binding to these receptors, it may modulate gene expression and inhibit the proliferation of cancer cells.

Result of Action

The compound has been shown to inhibit tumor growth and curtail metastasis, proving invaluable in the therapeutic management of breast, ovarian, and endometrial cancers . These effects are likely a result of its interaction with estrogen receptors and subsequent modulation of gene expression.

Properties

IUPAC Name

methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O12/c1-8-35(47-21(5)39)16-14-27-26-11-9-22-17-23(10-12-24(22)25(26)13-15-34(27,35)6)45-33-31(44-20(4)38)29(43-19(3)37)28(42-18(2)36)30(46-33)32(40)41-7/h1,10,12,17,25-31,33H,9,11,13-16H2,2-7H3/t25-,26-,27+,28+,29+,30?,31+,33-,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMVMOYDVQLQJF-XFKDZLFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC5(C#C)OC(=O)C)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@@H](OC([C@H]1OC(=O)C)C(=O)OC)OC2=CC3=C(C=C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CC[C@]5(C#C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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